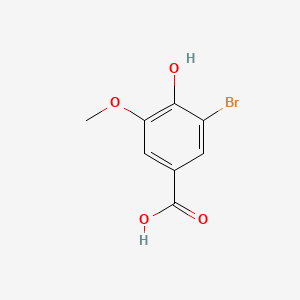
3-Bromo-4-fluorobenzoyl chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Bromo-4-fluorobenzoyl chloride and related compounds often involves halogenation reactions, where specific halides are introduced into benzoyl chloride derivatives. For instance, a study on the synthesis of 3-Bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile by bromination, hydrolysis, diazotization, and deamination offers insights into similar synthetic pathways that could be adapted for 3-Bromo-4-fluorobenzoyl chloride (Zhou Peng-peng, 2013).
Molecular Structure Analysis
Molecular structure analysis of halogenated benzoyl chlorides reveals the impact of halogen atoms on the molecular conformation. A study on the gas phase molecular structures of various halobenzoyl chlorides, including fluorobenzoyl and bromobenzoyl derivatives, shows that these molecules can exist in non-planar conformations due to the presence of halogen atoms, which may also apply to 3-Bromo-4-fluorobenzoyl chloride (T. Johansen, P. Dahl, & K. Hagen, 2013).
Chemical Reactions and Properties
The chemical reactivity of 3-Bromo-4-fluorobenzoyl chloride can be inferred from studies on similar compounds. For instance, research on the synthesis of N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide from bromo and fluorobenzoyl chlorides indicates potential reactivities of 3-Bromo-4-fluorobenzoyl chloride in forming complex molecules (Emmanuel S. Akinboye et al., 2009).
Physical Properties Analysis
The physical properties of halogenated benzoyl chlorides like 3-Bromo-4-fluorobenzoyl chloride, such as boiling point, melting point, and solubility, are crucial for their application in chemical syntheses. While specific data on 3-Bromo-4-fluorobenzoyl chloride might not be readily available, related studies provide a framework for understanding these properties.
Chemical Properties Analysis
Chemical properties, including reactivity with various organic and inorganic substrates, stability under different conditions, and susceptibility to hydrolysis, are essential aspects of 3-Bromo-4-fluorobenzoyl chloride's chemistry. Analysis of related compounds, such as the synthesis and reactivity of various fluorobenzoyl and bromobenzoyl derivatives, sheds light on the chemical behaviors that 3-Bromo-4-fluorobenzoyl chloride might exhibit (Ronald H. Szumigala et al., 2004).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound has been used in the synthesis of complex molecules. For instance, it played a role in the creation of N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide, where its structural properties were crucial for the conformation of the final compound (Akinboye et al., 2009).
Application in Electrochemistry
- It's also notable in the field of electrochemistry. For example, in the study of the electrochemistry of ionic liquids, impurity chloride from a related compound was identified, which highlights the importance of understanding the chemical behavior of such compounds (Xiao & Johnson, 2003).
Pharmaceutical Development
- In pharmaceutical research, it's been used for the scalable synthesis of thromboxane receptor antagonists, showing its potential in drug development (D. C. W. and Mason, 1998).
Molecular Structure Studies
- Its close analogs, like 2-fluorobenzoyl chloride, have been investigated to understand their molecular and conformational structures, which is critical for designing effective pharmaceuticals (Johansen, Dahl, & Hagen, 2013).
Chemical Synthesis and Reactions
- In chemical synthesis, the compound and its derivatives are often used as reagents for creating novel materials or intermediates in complex reactions (Crooks & Copley, 1993).
Safety And Hazards
3-Bromo-4-fluorobenzoyl chloride is classified as a skin corrosive substance . It can cause severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3-bromo-4-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHZOCIBMCWXCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217483 | |
| Record name | 3-Bromo-4-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluorobenzoyl chloride | |
CAS RN |
672-75-3 | |
| Record name | 3-Bromo-4-fluorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-fluorobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-4-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-fluorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Acetamide, N-[3-(diethylamino)phenyl]-](/img/structure/B1266038.png)


![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B1266041.png)
